Dihydrozeatin riboside
Overview
Description
Dihydrozeatin riboside is a type of cytokinin, a group of plant hormones that regulate various aspects of plant growth and development . It has a molecular formula of C15H23N5O5 . It is found in the form of an ester, produced by the action of trifluoroacetic acid .
Synthesis Analysis
Dihydrozeatin was synthesized in a 3-step synthesis by: (1) a Michael condensation of methyl methacrylate with nitromethane to give (±) - methyl 2 - methyl - 4 - nitrobutyrate, which was (2) reduced to (±) - 4 -amino - 2 - methylbutan - 1 - ol and (3) reaction of the aminoalcohol with 6-chloropurine .Molecular Structure Analysis
The molecular structure of Dihydrozeatin riboside is complex with 4 of 5 defined stereocentres . The structure includes a purine nucleoside .Chemical Reactions Analysis
Analytical methods for determining both dihydrozeatin (DHZ) and dihydrozeatin riboside (DHZR) are optimized via voltammetric anodic stripping using a carbon fiber microelectrode .Physical And Chemical Properties Analysis
Dihydrozeatin riboside has an average mass of 353.374 Da and a monoisotopic mass of 353.169922 Da .Scientific Research Applications
Cytokinin Activity : Synthesized dihydrozeatins and their ribosides, including dihydrozeatin riboside, exhibit strong cytokinin activity. This is evident in bioassays with tobacco callus and lettuce seed germination (Matsubara et al., 1977).
Presence in Common Bean Plants : Dihydrozeatin riboside is a minor cytokinin found in the leaves of Phaseolus vulgaris L., a common bean plant (Wang & Horgan, 2004).
Compartmentation in Plant Cells : In Chenopodium rubrum cells, dihydrozeatin metabolites, including dihydrozeatin riboside, are compartmented within the vacuole, suggesting a mechanism for cytokinin metabolism in plants (Fußeder & Ziegler, 2004).
Quantification in Biological Samples : Antibodies against zeatin riboside can quantify cytokinins in biological samples, including dihydrozeatin riboside, although some cross-reacting compounds have been detected (Badenoch-Jones et al., 1984).
Metabolism in Bean Axes : Bean axes rapidly metabolize 8-C-zeatin, producing dihydrozeatin and zeatin-5'-ribotide, which counteract abscisic acid-induced growth inhibition (Sondheimer & Tzou, 1971).
Analytical Detection Methods : Analytical methods like anodic stripping voltammetry with a carbon fiber microelectrode have been developed to detect dihydrozeatin and dihydrozeatin riboside in apples, providing accurate results for minute amounts of cytokinins during growth periods (Blanco et al., 1999).
Role in Controlling Leaf Senescence : Endogenous levels of active cytokinins, including dihydrozeatin riboside in tobacco leaves, are significant in controlling leaf senescence. Exogenous applications of zeatin and dihydrozeatin are more effective than auxins and gibberellic acid in this process (Singh et al., 1992).
Role in Cytokinin Metabolism : Lupin bark produces a new nucleotide-like metabolite, O-acetyl-9--D-ribofuranosyldihydrozeatin 5′-monophosphate, a compound related to dihydrozeatin riboside (Letham & Zhang, 1989).
Mechanism of Action
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVVQDGIJAUEAZ-YXYADJKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441247 | |
Record name | Dihydrozeatin riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrozeatin riboside | |
CAS RN |
64070-21-9 | |
Record name | Dihydrozeatin riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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